molecular formula C13H10N2O3 B1443974 3-Benzamidopyridine-4-carboxylic acid CAS No. 1461601-05-7

3-Benzamidopyridine-4-carboxylic acid

Cat. No.: B1443974
CAS No.: 1461601-05-7
M. Wt: 242.23 g/mol
InChI Key: NBRGBJYDSHESTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamidopyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a benzamide group attached to the third position and a carboxylic acid group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamidopyridine-4-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 3-aminopyridine with benzoyl chloride to form 3-benzamidopyridine. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the fourth position. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Benzamidopyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Benzamidopyridine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzamidopyridine-4-carboxylic acid involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with biological macromolecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the benzamide group, making it less versatile in certain applications.

    3-Aminopyridine-4-carboxylic acid: Contains an amino group instead of a benzamide group, leading to different reactivity and applications.

Uniqueness: 3-Benzamidopyridine-4-carboxylic acid is unique due to the presence of both benzamide and carboxylic acid groups, which confer distinct chemical properties and potential for diverse applications .

Properties

IUPAC Name

3-benzamidopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRGBJYDSHESTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzamidopyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Benzamidopyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Benzamidopyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Benzamidopyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Benzamidopyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Benzamidopyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.